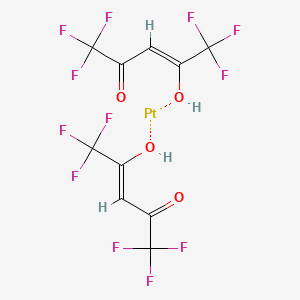
Platinum(II) hexafluoroacetylacetonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum(II) hexafluoroacetylacetonate is a coordination compound of platinum(II) with the hexafluoroacetylacetonate ligand. This compound is known for its unique properties and versatile applications in various fields, including chemical vapor deposition (CVD) and the preparation of photoactivated hydrosilylation catalysts .
Mechanism of Action
Target of Action
Platinum(II) hexafluoroacetylacetonate is primarily employed in the field of materials science. It is used in the chemical vapor deposition (CVD) of platinum and in the preparation of photoactivated hydrosilylation catalysts . The primary targets of this compound are therefore the surfaces onto which platinum is being deposited or the substrates being catalyzed.
Mode of Action
The exact mode of action of this compound is complex and depends on the specific application. In the context of CVD, the compound is vaporized and then decomposed on a heated substrate to deposit a thin film of platinum . In the context of catalysis, the compound likely acts as a source of platinum ions, which can catalyze various reactions .
Biochemical Pathways
Its primary use is in the deposition of platinum in material science applications .
Pharmacokinetics
Like other platinum compounds, if it were to enter a biological system, it could potentially undergo complex interactions and transformations .
Result of Action
The primary result of the action of this compound is the deposition of platinum onto a substrate or the catalysis of chemical reactions . This can be used to create thin films of platinum for various applications in electronics and other fields .
Biochemical Analysis
Biochemical Properties
It is known to be employed in the preparation of photoactivated hydrosilylation catalysts
Cellular Effects
Platinum compounds are known to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to be involved in the chemical vapor deposition (CVD) of platinum , suggesting it may interact with biomolecules in this process
Metabolic Pathways
It is known that platinum compounds can have significant effects on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Platinum(II) hexafluoroacetylacetonate can be synthesized through the reaction of platinum(II) chloride with hexafluoroacetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions .
Industrial Production Methods
In industrial settings, the compound is often produced using chemical vapor deposition (CVD) techniques. This method involves the deposition of this compound onto a substrate, which is then subjected to high temperatures to form a thin film of the compound .
Chemical Reactions Analysis
Types of Reactions
Platinum(II) hexafluoroacetylacetonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various ligands for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various platinum complexes with different oxidation states and ligand environments. These products have diverse applications in catalysis, materials science, and other fields .
Scientific Research Applications
Platinum(II) hexafluoroacetylacetonate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other platinum compounds and in catalysis.
Biology: Investigated for its potential use in biological imaging and as a therapeutic agent.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Employed in the production of thin films and coatings through chemical vapor deposition (CVD) techniques
Comparison with Similar Compounds
Similar Compounds
Similar compounds to platinum(II) hexafluoroacetylacetonate include:
- Platinum(II) acetylacetonate
- Platinum(II) trifluoroacetylacetonate
- Platinum(II) pentafluoropropionylacetonate
Uniqueness
This compound is unique due to its high thermal stability and volatility, making it particularly suitable for applications in chemical vapor deposition (CVD) and other high-temperature processes. Its hexafluoroacetylacetonate ligands also provide unique electronic properties that enhance its performance in various catalytic and industrial applications .
Properties
CAS No. |
65353-51-7 |
|---|---|
Molecular Formula |
C10H4F12O4Pt |
Molecular Weight |
611.20 g/mol |
IUPAC Name |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;platinum |
InChI |
InChI=1S/2C5H2F6O2.Pt/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H; |
InChI Key |
WPEADBNBKIDAEI-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pt] |
Isomeric SMILES |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Pt] |
Canonical SMILES |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.[Pt] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




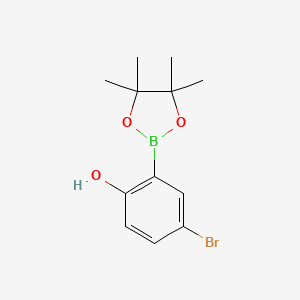
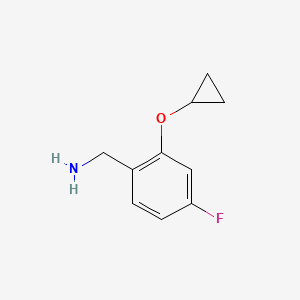
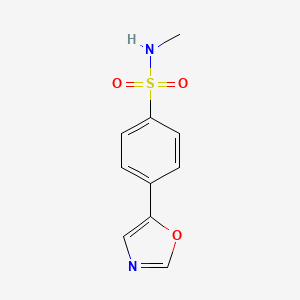

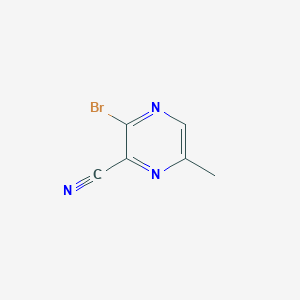
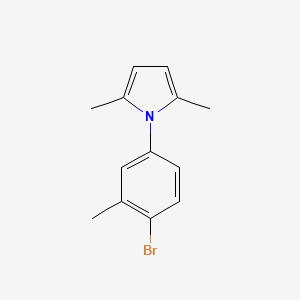
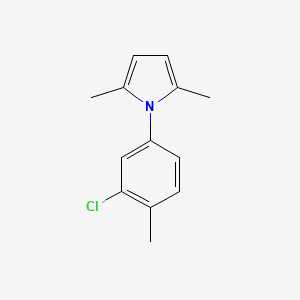
![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]ruthenium(II) dichloride](/img/structure/B6338423.png)
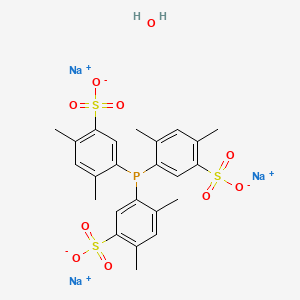
(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P](/img/structure/B6338440.png)
![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
